molecular formula C21H21N3O B2377376 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide CAS No. 1421586-54-0

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide

Cat. No.: B2377376
CAS No.: 1421586-54-0
M. Wt: 331.419
InChI Key: CGHAZBKYALAUIT-OUKQBFOZSA-N
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Description

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide is a compound that features an imidazole ring, a phenyl group, and a cinnamamide moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide typically involves the condensation of 3-(2-phenyl-1H-imidazol-1-yl)propylamine with cinnamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that include the formation of the imidazole ring, followed by functionalization to introduce various substituents. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields N-oxides, while reduction of the cinnamamide moiety results in amines .

Scientific Research Applications

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenyl and cinnamamide groups can interact with biological membranes and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide is unique due to its combination of an imidazole ring, a phenyl group, and a cinnamamide moiety. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-20(13-12-18-8-3-1-4-9-18)22-14-7-16-24-17-15-23-21(24)19-10-5-2-6-11-19/h1-6,8-13,15,17H,7,14,16H2,(H,22,25)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHAZBKYALAUIT-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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